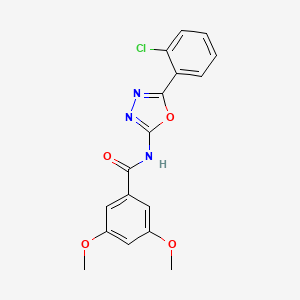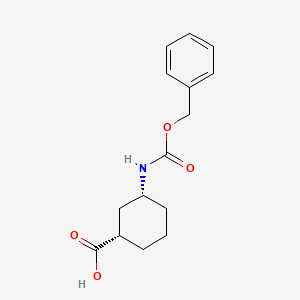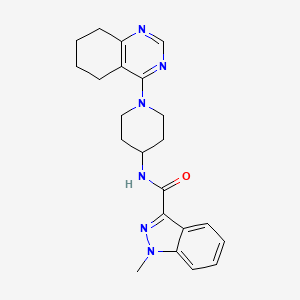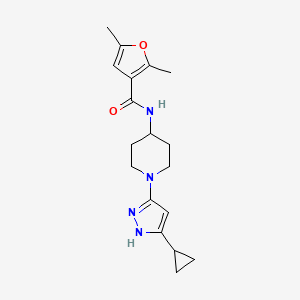![molecular formula C25H22N2O2 B2939178 1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 865658-34-0](/img/structure/B2939178.png)
1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with various significant fields due to their versatility .
科学的研究の応用
Synthesis and Structural Analysis
- Polymorphic Modifications and Diuretic Properties : A closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, exhibits strong diuretic properties, suggesting potential for new hypertension remedies. Two polymorphic modifications have been identified, differing in crystal packing and molecular organization, highlighting the structural versatility of such compounds (Shishkina et al., 2018).
Pharmacological Properties
- H+/K+ ATPase Inhibition : Derivatives like 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline have been identified as potent, selective, and reversible inhibitors of gastric H+/K+ ATPase, with implications for treating peptic ulcer disease. This suggests that the core structure of interest may contribute to selective inhibition mechanisms (Cheon et al., 2001).
Metabolism and Bioavailability
- In vitro Metabolism : The metabolism of related H(+)/K(+) ATPase inhibitors in liver microsomes has been characterized, offering insights into the metabolic pathways that could affect the bioavailability and pharmacokinetics of similar compounds (Choi et al., 2001).
Synthetic Pathways and Chemical Properties
- Synthetic Pathways for Derivatives : Research into the synthesis of Pyrrolo[4,3,2-de]quinolines and Pyrrolo[1,2-a]quinoxalines demonstrates the chemical versatility and potential applications of the quinoline framework in the development of pharmaceuticals and materials science. These studies highlight methodologies for generating structurally diverse derivatives, which could be applied to the synthesis of 1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline (Roberts et al., 1997; Xiaoqin Liu et al., 2018).
作用機序
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, have been reported to inhibit vegfr-2 , a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis . RTKs are key regulators of crucial cellular events such as cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .
Mode of Action
Quinoline derivatives have been reported to display significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction .
Biochemical Pathways
The compound likely affects the VEGFR-2 signaling pathway, given that quinoline derivatives have been reported to inhibit VEGFR-2 . Disruption of the VEGFR-2 signaling cascade could thus offer approaches for oncotherapy .
Pharmacokinetics
Quinoline derivatives are generally known for their stability and readily prepared nature , which could potentially impact their bioavailability.
Result of Action
Quinoline derivatives have been reported to exhibit antitumor activity via cell cycle arrest at the g1 phase and apoptosis-inducing activity .
Action Environment
The success of quinoline derivatives in general originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-22-14-15-27(18-8-10-19(28-2)11-9-18)25(22)23-16-21(12-13-24(23)26-17)29-20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOESBFPVLBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)
![6-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2939098.png)

![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2939112.png)
![Tert-butyl 2-[[3-(prop-2-enoylamino)propanoylamino]methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2939114.png)
![7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2939117.png)
